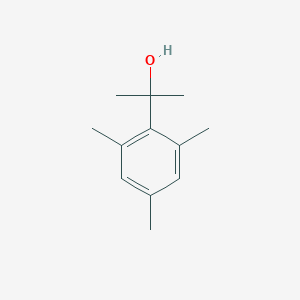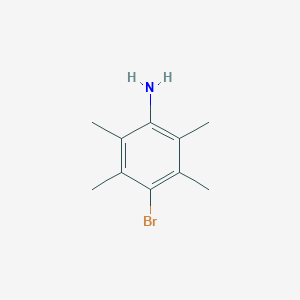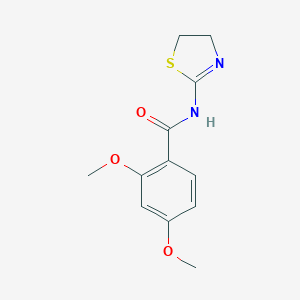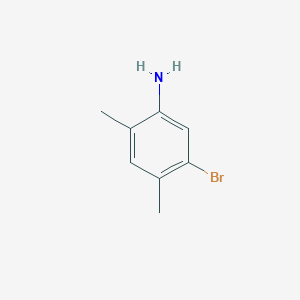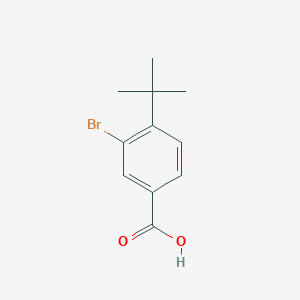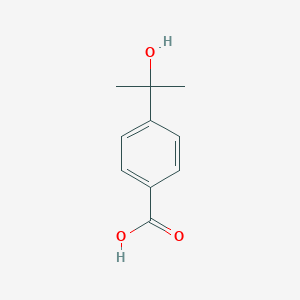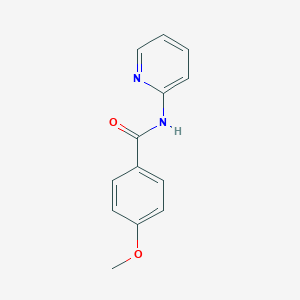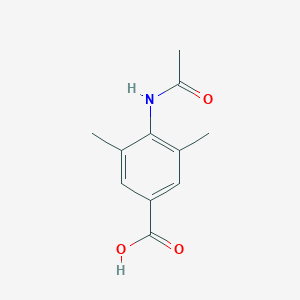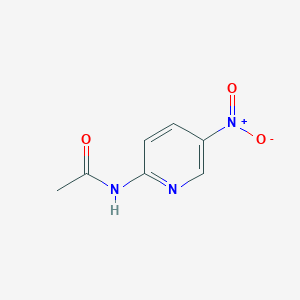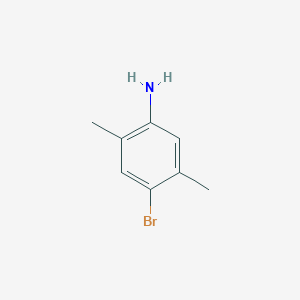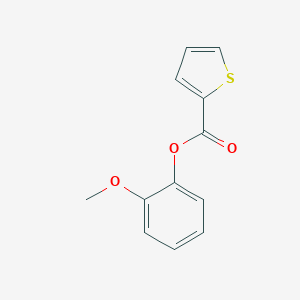
N-(2,4-Dimethyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethyl-3-nitrophenyl)acetamide, also known as Dinitolmide (DMT), is a chemical compound that has been widely used in scientific research. It is an organic nitro compound that is commonly used as a feed additive for poultry and other animals. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and physiological effects of DMT. In
Mechanism of Action
The exact mechanism of action of DMT is not fully understood. However, it is believed that DMT works by inhibiting the energy metabolism of microorganisms. It has been shown to disrupt the electron transport chain in bacteria and protozoa, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
DMT has been shown to have a number of biochemical and physiological effects. In a study conducted on broiler chickens, DMT was found to increase feed intake and weight gain. It also had a positive effect on the gut microbiota, leading to a decrease in harmful bacteria and an increase in beneficial bacteria. DMT has also been shown to have a positive effect on the immune system. In a study conducted on mice, DMT was found to increase the production of cytokines, which are important for immune function.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMT in lab experiments is its low toxicity. It has been shown to be safe for use in animals and humans at low doses. Another advantage is its broad spectrum of activity against microorganisms. However, one limitation of using DMT in lab experiments is its potential for resistance development. Microorganisms can develop resistance to DMT over time, which can limit its effectiveness.
Future Directions
There are several potential future directions for research on DMT. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness against different types of cancer and to identify the mechanism of action. Another area of interest is its potential as an alternative to antibiotics. With the increasing problem of antibiotic resistance, there is a need for new antimicrobial agents. DMT could be a promising candidate for further study in this area. Finally, more research is needed to determine the long-term effects of DMT on human and animal health.
Synthesis Methods
DMT can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,4-dimethyl-3-nitrophenol with acetic anhydride to form N-acetyl-2,4-dimethyl-3-nitroaniline. The second step involves the reaction of N-acetyl-2,4-dimethyl-3-nitroaniline with acetic acid to form N-(2,4-Dimethyl-3-nitrophenyl)acetamide (DMT). The overall synthesis method is simple and can be carried out in a laboratory setting.
Scientific Research Applications
DMT has been widely used in scientific research due to its antimicrobial and antiprotozoal properties. It has been shown to be effective against a wide range of pathogens, including Eimeria spp., Salmonella spp., and Clostridium spp. DMT has also been studied for its potential as an anticancer agent. In a study conducted on human cervical cancer cells, DMT was found to induce apoptosis and inhibit cell proliferation.
properties
CAS RN |
39182-88-2 |
|---|---|
Product Name |
N-(2,4-Dimethyl-3-nitrophenyl)acetamide |
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(2,4-dimethyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-9(11-8(3)13)7(2)10(6)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChI Key |
UCPGMSZAKZKWRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)[N+](=O)[O-] |
Other CAS RN |
39182-88-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



